molecular formula C13H8N2O5 B13755293 (3,5-Dinitrophenyl)(phenyl)methanone CAS No. 51911-74-1

(3,5-Dinitrophenyl)(phenyl)methanone

Cat. No.: B13755293
CAS No.: 51911-74-1
M. Wt: 272.21 g/mol
InChI Key: FHIDEWWHKSJPTK-UHFFFAOYSA-N
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Description

(3,5-Dinitrophenyl)(phenyl)methanone is a chemical compound of significant interest in medicinal chemistry research, particularly as a foundational building block for the development of new therapeutic agents. This compound serves as a crucial synthetic intermediate for the creation of novel chemical entities with diverse biological activities. Recent research has identified the 3,5-dinitrobenzoyl group as a key structural component in developing Selective Antichlamydials (SACs), which are designed to target obligate intracellular Chlamydiae bacteria without harming beneficial flora or host cells . This makes it a valuable scaffold in the search for antibiotics that can mitigate issues of dysbiosis and resistance associated with broad-spectrum drugs . Furthermore, structurally related methanone and benzimidazole derivatives have demonstrated promising antimicrobial and antiproliferative activities in scientific studies, showing efficacy against a range of bacterial and fungal species, as well as activity against human breast cancer cell lines . Another methanone derivative has also been investigated as an inhibitor of the Catechol O-methyltransferase enzyme, highlighting the potential for this class of compounds in neurological research . As a supplier, we provide this compound to enable this vital scientific exploration. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the product with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51911-74-1

Molecular Formula

C13H8N2O5

Molecular Weight

272.21 g/mol

IUPAC Name

(3,5-dinitrophenyl)-phenylmethanone

InChI

InChI=1S/C13H8N2O5/c16-13(9-4-2-1-3-5-9)10-6-11(14(17)18)8-12(7-10)15(19)20/h1-8H

InChI Key

FHIDEWWHKSJPTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Contextual Overview of Substituted Dinitrophenyl Ketones in Synthetic Methodologies and Chemical Transformations

Substituted dinitrophenyl ketones, a class of compounds to which (3,5-Dinitrophenyl)(phenyl)methanone belongs, are pivotal in modern organic synthesis. The dinitrophenyl moiety, being strongly electron-deficient, profoundly influences the reactivity of the entire molecule. This electronic characteristic is central to several key chemical transformations:

Nucleophilic Aromatic Substitution (SNAr): The presence of two nitro groups, which are powerful electron-withdrawing groups, activates the dinitrophenyl ring towards nucleophilic attack. wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org This allows for the displacement of a suitable leaving group on the ring by a variety of nucleophiles. While this compound itself does not possess a leaving group in the dinitrophenyl ring, this inherent reactivity is a cornerstone of the chemical behavior of many of its derivatives and is a key consideration in the design of synthetic routes involving this scaffold. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Electrophilic Aromatic Substitution: The synthesis of dinitrophenyl ketones often involves electrophilic aromatic substitution reactions. A primary method for the synthesis of this compound is the Friedel-Crafts acylation of benzene (B151609) with 3,5-dinitrobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.orgsigmaaldrich.comyoutube.comorganic-chemistry.org The 3,5-dinitrobenzoyl chloride itself is typically prepared from 3,5-dinitrobenzoic acid. nih.govwikipedia.org The synthesis of 3,5-dinitrobenzoic acid is achieved through the nitration of benzoic acid. chemicalbook.comorgsyn.org

Modification of the Carbonyl Group: The ketone functional group in dinitrophenyl ketones can undergo a range of standard carbonyl chemistry reactions. These include reductions to the corresponding alcohol or methylene (B1212753) group, and reactions with nucleophiles to form a variety of derivatives.

The interplay of the reactive carbonyl group and the electronically distinct aromatic rings provides a versatile platform for the construction of complex molecular architectures.

Historical Development and Contemporary Significance of Dinitrophenyl Moieties in Chemical Synthesis

The significance of dinitrophenyl moieties in chemical synthesis has a rich history. For decades, 2,4-dinitrophenylhydrazine (B122626) (DNPH), also known as Brady's reagent, has been a cornerstone in qualitative organic analysis for the identification of aldehydes and ketones. ijsrst.comrroij.com The reaction of DNPH with a carbonyl compound yields a characteristic colored precipitate, a 2,4-dinitrophenylhydrazone, whose melting point can be used to identify the original carbonyl compound. ijsrst.com

In contemporary chemical synthesis, the dinitrophenyl group continues to be of great importance. Beyond its historical analytical role, it is now widely recognized as a versatile functional group for modulating the electronic properties of molecules. In the context of medicinal chemistry, as mentioned earlier, it is a key pharmacophore in a range of biologically active compounds. nih.govnih.govresearchgate.netnih.gov The electron-withdrawing nature of the dinitrophenyl group can enhance the binding of a molecule to its biological target and influence its pharmacokinetic properties.

Furthermore, dinitrophenyl-labeled compounds are utilized as tools in biochemical research. For example, a peptidyl diazomethyl ketone labeled with a 2,4-dinitrophenyl group has been used as an inhibitor and disclosing agent for certain proteases. nih.gov

Overview of Existing Literature on Structural Analogs of 3,5 Dinitrophenyl Phenyl Methanone

Retrosynthetic Analysis of the this compound Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic plan. For this compound, the central structural feature is the diaryl ketone core. The most apparent disconnection is at one of the two carbon-carbon bonds connecting the carbonyl group to the phenyl rings. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection at the (Dinitrophenyl)-Carbonyl Bond. This disconnection breaks the molecule into a dinitrophenyl anion synthon (or its equivalent) and a benzoyl cation synthon. In a forward synthesis, this corresponds to a reaction between a dinitrophenyl-organometallic reagent and a benzoyl halide or a related carboxylic acid derivative.

Pathway B: Disconnection at the (Phenyl)-Carbonyl Bond. This is the more common and strategically advantageous disconnection. It yields a phenyl anion synthon (such as a phenyl-organometallic species or benzene itself) and a 3,5-dinitrobenzoyl cation synthon. The forward reaction for this pathway typically involves the acylation of benzene or a phenyl-organometallic compound with a 3,5-dinitrobenzoyl derivative, such as 3,5-dinitrobenzoyl chloride. wikipedia.org

A third, less direct approach involves functional group interconversion, where the target molecule is synthesized from benzophenone itself. This would involve the dinitration of the benzophenone core. However, the regioselectivity of such an electrophilic aromatic substitution presents significant challenges, as will be discussed in section 2.2.4. Based on this analysis, Pathway B represents the most direct and controllable route.

Exploration of Classical and Modern Carbonyl and Aromatic Coupling Reactions

The synthesis of diaryl ketones like this compound can be achieved through a variety of established and modern chemical reactions. These methods primarily focus on the formation of the crucial carbon-carbon bonds adjacent to the carbonyl group.

Friedel-Crafts Acylation Approaches to Functionalized Benzophenones

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones. wikipedia.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comlibretexts.org

For the synthesis of this compound, the most logical Friedel-Crafts approach involves the reaction of benzene with 3,5-dinitrobenzoyl chloride. wikipedia.org

Reaction Scheme: Benzene + 3,5-Dinitrobenzoyl Chloride --(AlCl₃)--> this compound + HCl

In this reaction, the Lewis acid catalyst activates the 3,5-dinitrobenzoyl chloride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene ring. khanacademy.org A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the carbonyl group. This prevents poly-acylation, which can be a problem in Friedel-Crafts alkylation reactions. libretexts.org

Conversely, the alternative Friedel-Crafts route—the acylation of 1,3-dinitrobenzene (B52904) with benzoyl chloride—is generally not viable. The two nitro groups are powerful deactivating substituents, making the 1,3-dinitrobenzene ring extremely electron-deficient and thus unreactive toward electrophilic aromatic substitution under standard Friedel-Crafts conditions. libretexts.org

Palladium-Catalyzed Cross-Coupling Methodologies for Diaryl Ketone Formation

Modern synthetic chemistry offers powerful alternatives to classical methods through palladium-catalyzed cross-coupling reactions. The Suzuki and Negishi couplings are particularly notable for their versatility and functional group tolerance in forming C-C bonds. organic-chemistry.orgmdpi.com

Suzuki-Miyaura Coupling: The Suzuki reaction couples an organoboron compound (typically a boronic acid) with an organic halide or triflate. libretexts.org To synthesize the target molecule, one could envision the coupling of phenylboronic acid with 3,5-dinitrobenzoyl chloride. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the acyl halide, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the diaryl ketone. harvard.edu

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide. wikipedia.org This reaction is known for its high reactivity and tolerance of functional groups, including nitro groups. nih.gov A plausible route would be the coupling of phenylzinc chloride with 3,5-dinitrobenzoyl chloride, catalyzed by a palladium complex. The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination steps. beilstein-journals.org

These cross-coupling methods offer the advantage of milder reaction conditions compared to Friedel-Crafts acylation and can be more suitable for complex substrates with sensitive functional groups.

Nucleophilic Acyl Substitution Strategies utilizing Dinitrophenyl Precursors

Nucleophilic acyl substitution is a fundamental reaction class for interconverting carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org The reactions described in the previous sections, which utilize 3,5-dinitrobenzoyl chloride, are prime examples of this mechanism. The chloride ion serves as an excellent leaving group, facilitating the attack by a nucleophile at the electrophilic carbonyl carbon. youtube.com

Beyond Friedel-Crafts and palladium-catalyzed reactions, other nucleophiles can be employed. For instance, the addition of potent carbon nucleophiles, such as those derived from Grignard reagents (organomagnesium) or organolithium compounds, to 3,5-dinitrobenzoyl chloride can also form the ketone.

Reaction with Organometallics: Phenylmagnesium Bromide + 3,5-Dinitrobenzoyl Chloride → this compound + MgBrCl

A critical consideration with these highly reactive organometallics is the potential for over-addition to the ketone product, which would lead to a tertiary alcohol. youtube.com Therefore, reaction conditions such as low temperature and careful stoichiometry are essential to isolate the desired ketone. The high reactivity of 3,5-dinitrobenzoyl chloride, a common derivatizing agent for alcohols and amines, underscores its utility as a robust electrophile in these transformations. acs.orgacs.org

Methods for Nitration of Benzophenone Derivatives

A conceptually different approach to this compound is the direct nitration of benzophenone. Electrophilic aromatic nitration is typically carried out using a mixture of nitric acid and sulfuric acid. frontiersin.org The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring. nih.gov

The carbonyl group of benzophenone is a deactivating, meta-directing substituent. Therefore, the first nitration of benzophenone would be expected to occur at the meta-position (C-3) of one of the phenyl rings, yielding 3-nitrobenzophenone. Introducing a second nitro group onto the same ring at the C-5 position is challenging. The presence of the first nitro group, along with the carbonyl group, strongly deactivates the ring, making a second substitution difficult and requiring harsh conditions.

Furthermore, nitration of the second, less deactivated phenyl ring is a competing and often favored reaction. Studies on the dinitration of benzophenone have shown that a mixture of isomers is typically produced, including 3,3'-dinitrobenzophenone and other isomers, rather than a selective formation of 3,5-dinitrobenzophenone. google.com This lack of regioselectivity makes the direct nitration of benzophenone an inefficient and synthetically undesirable route for preparing the pure 3,5-dinitro isomer.

Development and Optimization of Preparative Methods for this compound

Based on the analysis of the available synthetic methodologies, the most efficient and reliable preparative method for this compound is the Friedel-Crafts acylation of benzene with 3,5-dinitrobenzoyl chloride.

This strategy is advantageous for several reasons:

High Regioselectivity: The connectivity is unambiguously defined by the reactants, avoiding the isomeric mixtures that plague the direct nitration approach.

Accessible Starting Materials: Benzene is a bulk chemical, and the key precursor, 3,5-dinitrobenzoyl chloride, is readily prepared from commercially available 3,5-dinitrobenzoic acid by reaction with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.org

Reaction Control: The reaction is a well-established industrial process that reliably prevents over-acylation. studymind.co.uk

While palladium-catalyzed cross-coupling reactions are powerful, they often require more expensive catalysts and ligands, and the preparation of the necessary organometallic reagents (organoboron or organozinc) adds steps to the synthesis. For a direct, high-yield preparation of this specific compound, Friedel-Crafts acylation remains the optimal choice.

The table below provides a comparative summary of the primary synthetic strategies discussed.

Method Key Reagents Advantages Disadvantages
Friedel-Crafts Acylation Benzene, 3,5-Dinitrobenzoyl Chloride, AlCl₃High yield, excellent regioselectivity, prevents poly-acylation, readily available precursors.Requires stoichiometric amounts of corrosive Lewis acid catalyst.
Suzuki Coupling Phenylboronic Acid, 3,5-Dinitrobenzoyl Chloride, Pd Catalyst, BaseMild conditions, good functional group tolerance.Requires synthesis of boronic acid, more expensive catalyst and ligands.
Negishi Coupling Phenylzinc Chloride, 3,5-Dinitrobenzoyl Chloride, Pd CatalystHigh reactivity, tolerates nitro groups well.Requires preparation and handling of moisture-sensitive organozinc reagents.
Direct Nitration Benzophenone, HNO₃, H₂SO₄Uses a simple starting material.Poor regioselectivity, leads to a mixture of isomers, harsh reaction conditions.

Multi-Step Synthesis of Complex Derivatives Incorporating the this compound Moiety

The this compound scaffold serves as a versatile building block for the synthesis of a diverse array of complex molecules, particularly nitrogen-containing heterocycles. The electron-deficient nature of the dinitrophenyl ring and the reactivity of the ketone functionality allow for a range of chemical transformations.

One prominent strategy involves the reduction of one or both nitro groups to the corresponding anilines, which can then participate in cyclization reactions to form heterocyclic systems. For instance, the selective reduction of one nitro group can be achieved using various reducing agents, followed by reaction with suitable reagents to construct quinoline (B57606) or indole (B1671886) frameworks.

Furthermore, the carbonyl group of this compound can undergo condensation reactions with a variety of nucleophiles. For example, reaction with hydrazines can lead to the formation of hydrazones, which can be further cyclized to yield pyrazole (B372694) derivatives. Similarly, condensation with hydroxylamine (B1172632) can produce oximes, precursors to isoxazoles.

While direct multi-step syntheses starting from this compound are not extensively documented in readily available literature, analogous strategies with structurally similar dinitroaromatic compounds provide a clear blueprint. For instance, the synthesis of complex heterocyclic structures often commences with a dinitroaromatic precursor, where the nitro groups are instrumental in activating the aromatic ring for nucleophilic substitution or are later transformed into reactive amino groups for subsequent annulation reactions.

A common synthetic route to complex derivatives often begins with the more readily available 3,5-dinitrobenzoic acid. This precursor can be converted to the corresponding benzoyl chloride, which then undergoes Friedel-Crafts acylation with benzene to yield this compound. This ketone can then be subjected to a variety of synthetic transformations.

Table 1: Representative Multi-Step Synthetic Strategies for Dinitroaromatic Derivatives

Starting MaterialKey Transformation(s)Resulting Complex Derivative
3,5-Dinitrobenzoic acid1. Chlorination2. Friedel-Crafts acylation3. Reduction of nitro groups4. CyclizationHeterocyclic systems (e.g., benzodiazepines, quinoxalines)
This compound1. Condensation with hydrazines2. CyclizationPyrazole derivatives
This compound1. Reduction of nitro groups2. Reaction with dicarbonyl compoundsQuinoxaline derivatives
1,3-Dinitrobenzene1. Nucleophilic aromatic substitution2. Further functionalizationSubstituted anilines and their derivatives

Scalability Considerations and Process Intensification in this compound Synthesis

The large-scale production of this compound necessitates careful consideration of reaction conditions, safety, and process efficiency. The primary synthetic route involves the nitration of benzophenone, a reaction that is highly exothermic and requires stringent control to ensure both safety and desired product selectivity.

Process Intensification using Continuous Flow Technology:

Traditional batch nitration processes are often plagued by challenges related to heat and mass transfer, leading to potential runaway reactions and the formation of undesired byproducts. Continuous flow chemistry offers a compelling alternative for the synthesis of this compound, providing significant advantages in terms of safety, efficiency, and scalability.

In a continuous flow setup, reagents are pumped through a reactor with a small internal volume, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio in microreactors facilitates rapid heat dissipation, mitigating the risks associated with the exothermic nitration reaction. This enhanced control leads to improved reaction selectivity and higher yields of the desired 3,5-dinitro isomer.

Key Parameters for Scalable Synthesis:

ParameterBatch Processing ChallengesContinuous Flow Advantages
Heat Transfer Difficult to control in large vessels, risk of thermal runaway.Excellent heat dissipation due to high surface-area-to-volume ratio.
Mass Transfer Inefficient mixing can lead to localized "hot spots" and side reactions.Superior mixing and mass transfer, ensuring uniform reaction conditions.
Safety Large quantities of hazardous materials present in the reactor at one time.Small reactor volumes minimize the amount of hazardous material at any given moment.
Scalability Scaling up can be complex and may require significant process redesign.Straightforward scalability by operating the flow reactor for longer periods or by parallelization.
Product Quality Potential for batch-to-batch variability.Consistent product quality due to precise control over reaction parameters.

Process Analytical Technology (PAT) for Enhanced Control:

The implementation of Process Analytical Technology (PAT) is crucial for the robust and efficient large-scale synthesis of this compound. PAT involves the use of in-line and on-line analytical tools to monitor critical process parameters in real-time. For nitration reactions, spectroscopic techniques such as near-infrared (NIR) and Raman spectroscopy can be employed to monitor the concentration of reactants, intermediates, and the final product. This real-time data allows for immediate adjustments to the process conditions, ensuring the reaction proceeds optimally and safely. By integrating PAT with continuous flow manufacturing, a high degree of process control and automation can be achieved, leading to a more efficient, consistent, and safer production of this compound.

Reactivity at the Carbonyl Center: Nucleophilic Additions, Condensations, and Reduction Pathways

The reactivity of this compound at its carbonyl center is significantly influenced by the electronic effects of its constituent aromatic rings. The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity is further intensified by the two strongly electron-withdrawing nitro groups on one of the phenyl rings. These groups pull electron density away from the carbonyl carbon, making it a prime target for nucleophilic attack.

Nucleophilic Additions: The primary reaction at the carbonyl carbon is nucleophilic addition. masterorganicchemistry.com A nucleophile attacks the partially positive carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate where the oxygen atom carries a negative charge. masterorganicchemistry.comyoutube.com Subsequent protonation, typically by water or a mild acid added during workup, yields an alcohol. youtube.com Due to the enhanced electrophilicity of the carbonyl carbon in this compound, it is expected to be more reactive towards nucleophiles than unsubstituted benzophenone. Common nucleophiles for this reaction include Grignard reagents (organomagnesium halides) and organolithium compounds, which introduce new carbon-carbon bonds.

Condensation Reactions: The carbonyl group can also undergo condensation reactions, particularly with primary amines and their derivatives. These reactions, which typically work best under mildly acidic conditions (pH ~4-5), involve the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form an imine (or Schiff base). The presence of electron-withdrawing groups can influence the rate and equilibrium of these reactions.

Reduction Pathways: The carbonyl group can be reduced to a secondary alcohol, (3,5-dinitrophenyl)(phenyl)methanol, or further to a methylene (B1212753) group, (3,5-dinitrophenyl)phenylmethane. The choice of reducing agent determines the outcome.

Reduction to Alcohol: Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to convert ketones to secondary alcohols. youtube.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.

Reduction to Methylene Group: More vigorous reduction methods are required to completely remove the carbonyl oxygen. The Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) can achieve this transformation. However, the compatibility of these harsh conditions with the nitro groups must be considered, as they are also susceptible to reduction.

Table 1: Reactivity at the Carbonyl Center
Reaction TypeReagent/ConditionsProduct Type
Nucleophilic AdditionGrignard Reagents (e.g., RMgX), Organolithiums (e.g., RLi)Tertiary Alcohol
CondensationPrimary Amines (RNH₂), mild acidImine (Schiff Base)
Reduction to AlcoholSodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄)Secondary Alcohol
Reduction to MethaneClemmensen (Zn(Hg), HCl), Wolff-Kishner (H₂NNH₂, base, heat)Methylene Compound

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl and Dinitrophenyl Moieties

The two aromatic rings of this compound exhibit contrasting reactivities due to their different substituents.

Electrophilic Aromatic Substitution (SEAr): This type of reaction involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The unsubstituted phenyl ring can undergo SEAr, but it is deactivated by the attached carbonyl group, which is an electron-withdrawing group. libretexts.org Electron-withdrawing groups slow down the rate of electrophilic substitution compared to benzene itself. libretexts.org Consequently, the reaction will be directed primarily to the meta position relative to the carbonyl group. Standard SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commsu.edu

In contrast, the 3,5-dinitrophenyl ring is extremely deactivated towards electrophilic attack. The two nitro groups, along with the carbonyl group, are powerful electron-withdrawing substituents, making this ring highly electron-deficient and thus very unreactive towards electrophiles.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 3,5-dinitrophenyl ring makes it highly susceptible to nucleophilic aromatic substitution. wikipedia.orgchemistrysteps.com In an SNAr reaction, a nucleophile displaces a leaving group on an aromatic ring. While this compound does not have a typical leaving group like a halide, the strong activation by the two nitro groups can facilitate the displacement of other groups under certain conditions or, more commonly, addition to the ring to form a stable Meisenheimer complex. libretexts.org The presence of strong electron-withdrawing groups, such as nitro groups, ortho or para to the site of attack is crucial for stabilizing the negatively charged intermediate (the Meisenheimer complex) via resonance. wikipedia.orglibretexts.orgmasterorganicchemistry.comnih.gov The unsubstituted phenyl ring, being electron-rich, does not undergo SNAr reactions.

Table 2: Aromatic Substitution Reactivity
Ring MoietyPredominant Reaction TypeReactivityDirecting Effect of Carbonyl Group
PhenylElectrophilic (SEAr)Deactivatedmeta-directing
3,5-DinitrophenylNucleophilic (SNAr)Strongly ActivatedN/A (ring is substrate for nucleophilic attack)
3,5-DinitrophenylElectrophilic (SEAr)Extremely DeactivatedN/A (reaction highly unfavorable)

Transformations of the Nitro Groups: Reductions to Amino Functionalities and Subsequent Derivatizations

The nitro groups are one of the most reactive functionalities in this compound. Their reduction to amino groups is a synthetically valuable transformation, as it converts strongly deactivating, meta-directing groups into strongly activating, ortho, para-directing groups. masterorganicchemistry.com

Reduction Pathways: A variety of methods exist for the reduction of aromatic nitro groups to primary amines. wikipedia.org

Catalytic Hydrogenation: This is a common and clean method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. masterorganicchemistry.comcommonorganicchemistry.com It is generally effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Metal-Acid Systems: The use of easily oxidized metals in acidic media is a classic method. masterorganicchemistry.com Common combinations include tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or zinc (Zn) in acetic acid. masterorganicchemistry.comcommonorganicchemistry.comscispace.com Tin(II) chloride (SnCl₂) offers a milder alternative. commonorganicchemistry.com

Sulfide (B99878) Reagents: Reagents like sodium sulfide (Na₂S) or ammonium (B1175870) hydrosulfide (B80085) (NH₄SH) can be used for the selective reduction of one nitro group in a polynitrated compound. scispace.com

The reduction can proceed through intermediate stages, such as nitroso and hydroxylamine compounds, but under most conditions, the final product is the amine. wikipedia.org The reduction of both nitro groups in this compound would yield (3,5-Diaminophenyl)(phenyl)methanone.

Subsequent Derivatizations: The resulting amino groups are nucleophilic and can undergo a wide range of derivatization reactions. This opens up pathways to a vast array of new compounds.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and HCl) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH).

Derivatization for Analysis: Reagents like 2,4-dinitrofluorobenzene (DNFB) can be used to derivatize amino acids and other primary amines for analytical purposes, such as HPLC. researchgate.netmdpi.com This highlights a common application for dinitrophenyl-containing reagents in biochemical analysis.

Table 3: Common Reagents for Nitro Group Reduction
Reagent SystemConditionsSelectivity Notes
H₂ / Pd-CPressurized H₂ gas, various solventsHighly efficient, reduces many other functional groups
Fe / HClRefluxCommon, inexpensive industrial method
SnCl₂ / HClOften used for selective reductionsMilder than many metal/acid systems
Zn / NH₄ClAqueous mediumCan be used for reduction to hydroxylamines wikipedia.org
Na₂S or (NH₄)₂SAlcoholic solutionCan offer selectivity in polynitro compounds

Photochemical and Thermal Stability Studies and Decomposition Pathways of this compound

The stability of nitroaromatic compounds is a critical area of study, particularly concerning their thermal and photochemical properties.

Thermal Stability and Decomposition: Nitroaromatic compounds are known for their energetic properties and can decompose exothermically at elevated temperatures. The thermal decomposition of this compound would likely be a complex process involving multiple steps. Studies on related compounds, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), show that decomposition can involve autocatalytic reactions. osti.gov The decomposition pathway for this compound would likely initiate with the cleavage of the C-NO₂ bond, which is typically the weakest bond in such molecules. This would generate radical species, leading to a cascade of further reactions, including oxidation of the aromatic ring and the formation of gaseous products like NO₂, N₂, CO, and CO₂. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study these processes, determining key parameters like decomposition temperatures and activation energies. osti.govnih.gov

Photochemical Stability: Aromatic ketones can absorb UV light, promoting an electron to an excited state. This excited molecule can then undergo various photochemical reactions. For benzophenone itself, photoreduction in the presence of a hydrogen donor is a classic photochemical reaction. Similarly, nitroaromatic compounds are photochemically active. The presence of the nitro groups can lead to photoreduction or rearrangement reactions upon UV irradiation. The specific decomposition pathways for this compound would depend on the wavelength of light and the reaction medium (e.g., the presence of hydrogen donors or oxygen). Potential reactions could include the reduction of the nitro groups or cleavage and rearrangement of the molecular skeleton.

Mechanistic Elucidation of Key Reaction Pathways Utilizing Kinetic and Isotopic Labeling Studies

Understanding the precise mechanisms of the reactions involving this compound requires sophisticated experimental techniques, primarily kinetic analysis and isotopic labeling.

Kinetic Studies: Kinetic studies measure the rate of a reaction and how it is affected by factors such as concentration, temperature, and catalysts. For reactions like the nucleophilic aromatic substitution on the dinitrophenyl ring, kinetic data can help distinguish between different proposed mechanisms. For example, a two-step SNAr mechanism involving a Meisenheimer intermediate can be supported by observing the reaction kinetics. nih.govresearchgate.net By studying the reaction with a series of substituted nucleophiles, a Hammett or Brønsted plot can be constructed, providing insight into the charge distribution in the transition state of the rate-determining step. nih.gov

Isotopic Labeling Studies: Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction. wikipedia.org By replacing an atom in the this compound molecule with one of its heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, or ²H), the fate of that atom can be followed using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgnih.gov For example, to confirm the mechanism of a nucleophilic addition to the carbonyl group, the carbonyl oxygen could be labeled with ¹⁸O. The position of the ¹⁸O label in the final product would confirm whether the carbonyl oxygen was retained. Similarly, deuterium (B1214612) (²H) labeling can be used to determine which protons are removed in elimination steps or to measure kinetic isotope effects, which provide information about bond-breaking in the rate-determining step. x-chemrx.com These studies are invaluable for mapping complex metabolic pathways and reaction mechanisms in drug discovery and development. nih.govresearchgate.net

Table 4: Techniques for Mechanistic Elucidation
TechniquePrincipleInformation GainedExample Application
Kinetic Studies Measurement of reaction rates under varying conditions.Reaction order, rate constants, activation energy, nature of the transition state.Distinguishing between a concerted and a two-step SNAr mechanism.
Isotopic Labeling Incorporation of a stable or radioactive isotope into a reactant.Tracing the fate of specific atoms, identifying bond cleavage events, determining metabolic pathways. wikipedia.orgnih.govUsing ¹⁸O labeling to track the carbonyl oxygen during a reduction reaction.
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.Detects the presence and location of heavy isotopes in products. nih.govAnalysis of products from a reaction with a ¹³C-labeled precursor.
NMR Spectroscopy Detects nuclear spin transitions in a magnetic field.Provides structural information and can distinguish between different isotopes (e.g., ¹H vs ²H, ¹²C vs ¹³C).Observing the incorporation of deuterium into a specific position on the aromatic ring.

Investigation of Competing Reaction Pathways and Side Product Formation in Synthetic Schemes

In any multi-step synthesis involving a polyfunctional molecule like this compound, the potential for competing reaction pathways and the formation of undesired side products is a significant concern. Careful control of reaction conditions is necessary to maximize the yield of the desired product.

Competition in Nitro Group Reduction: When reducing the nitro groups, selective reduction of one group over the other is generally not feasible in this symmetrical molecule. However, incomplete reduction is a common issue, leading to a mixture of the diamino product, the monoamino-mononitro product, and unreacted starting material. Furthermore, under certain conditions, reduction can be halted at the hydroxylamine or nitroso stage, or lead to condensation products like azo or azoxy compounds, especially when using metal hydrides with aromatic nitro compounds. wikipedia.orgcommonorganicchemistry.com

Competition between Carbonyl and Ring Reactivity: When reacting with a strong nucleophile that is also a strong base (e.g., an organolithium reagent), there can be competition between nucleophilic addition to the carbonyl group and reactions involving the aromatic rings. While the dinitrophenyl ring is activated for nucleophilic attack, the carbonyl group is also a highly reactive electrophilic center. The outcome will depend on the specific nucleophile, solvent, and temperature.

Side Products in Aromatic Substitution: During electrophilic substitution on the unsubstituted phenyl ring, small amounts of ortho and para isomers may form in addition to the major meta product. Over-nitration or over-halogenation can also occur if the reaction conditions are too harsh. In syntheses that start from dinitrophenyl precursors to build more complex molecules, undesired side reactions can occur. For instance, in cyclization reactions, the formation of isomeric products or by-products from incomplete reactions can complicate purification. plos.org Careful optimization of reagents, stoichiometry, and reaction conditions is crucial to minimize the formation of such impurities.

Chiroptical Spectroscopic Studies on Enantiomerically Pure Derivatives

This compound is an achiral molecule and therefore does not exhibit optical activity. Consequently, chiroptical spectroscopic studies, such as circular dichroism (CD) or optical rotatory dispersion (ORD), are not applicable to the compound itself. To date, no research has been published on the chiroptical properties of enantiomerically pure derivatives of this compound where a chiral center has been introduced.

Theoretical and Computational Chemistry Studies on 3,5 Dinitrophenyl Phenyl Methanone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., Density Functional Theory (DFT) with B3LYP, PBE0 functionals)

Quantum chemical calculations are fundamental to understanding the molecular geometry and electronic structure of (3,5-Dinitrophenyl)(phenyl)methanone. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose, offering a balance between computational cost and accuracy. globalresearchonline.net Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) and PBE0, are commonly employed as they incorporate a portion of exact exchange from Hartree-Fock theory, which improves the description of many molecular properties. wikipedia.org

Geometry optimization is the first step in these calculations, where the goal is to find the minimum energy conformation of the molecule. For benzophenone (B1666685) derivatives, this involves determining key parameters like the bond lengths, bond angles, and the dihedral angles between the two phenyl rings. Studies on similar molecules have successfully used the B3LYP functional combined with basis sets like 6-311++G(d,p) to achieve good agreement between theoretical and experimental structural data. researchgate.netresearchgate.net These calculations typically show that the two phenyl rings are not coplanar, adopting a twisted conformation to minimize steric hindrance. The optimized geometry provides the foundation for all subsequent property calculations.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra)

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts, which are essential for structural elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently used within the DFT framework to calculate nuclear magnetic shielding tensors. researchtrends.net The choice of functional is critical, with long-range corrected functionals like LC-ωPBE sometimes providing superior accuracy for chemical shift predictions. mdpi.com Calculations are often performed considering solvent effects, as these can significantly influence chemical shifts. mdpi.com

Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of a molecule provides a unique fingerprint. Harmonic vibrational frequencies can be calculated using DFT by computing the second derivatives of the energy with respect to the atomic coordinates. q-chem.com The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, the computed wavenumbers are frequently scaled by an empirical scaling factor. mdpi.com For example, calculations on related carbohydrazide (B1668358) molecules using the B3LYP/6-311++G(d,p) level of theory have shown good agreement with experimental FTIR spectra for key vibrational modes like N-H and C=O stretching. mdpi.com

UV-Vis Spectra: The electronic absorption spectra in the ultraviolet-visible region are determined by electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the spectral bands. researchgate.netnih.gov Studies on related dinitrophenyl compounds have shown that TD-DFT calculations can predict the λmax values in various solvents, demonstrating how solvent polarity can influence the electronic transitions. researchgate.netresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the chemical reactivity of a molecule. rasayanjournal.co.in The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.netrasayanjournal.co.in

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. ijsr.net These descriptors provide a theoretical framework for predicting how the molecule will behave in a chemical reaction.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

DescriptorFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2Measures resistance to change in electron distribution.
Chemical Potential (μ) μ = -(I + A) / 2Represents the escaping tendency of electrons.
Global Electrophilicity (ω) ω = μ2 / (2η)Measures the propensity of a species to accept electrons.
Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.

This table is based on conceptual DFT principles. rasayanjournal.co.inijsr.netnih.gov

For this compound, the electron-withdrawing nitro groups are expected to lower the energy of the LUMO, making the molecule a good electron acceptor and thus highly electrophilic. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, providing insights into its conformational flexibility and interactions with its environment, such as a solvent. nih.gov

In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time. This allows for the exploration of the potential energy surface and the identification of different stable and metastable conformations. For this compound, MD simulations can reveal the range of dihedral angles between the phenyl rings that are accessible at a given temperature. Furthermore, by explicitly including solvent molecules in the simulation box, MD can provide a detailed picture of solute-solvent interactions and their effect on the molecular conformation and dynamics. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanism of chemical reactions, providing insights that are often difficult to obtain experimentally. This involves identifying the reactants, products, and any intermediates, as well as locating the transition state (TS) that connects them on the potential energy surface. The energy of the transition state determines the activation energy of the reaction.

For reactions involving dinitrophenyl compounds, such as nucleophilic aromatic substitution, DFT calculations can be used to map out the reaction pathway. By calculating the energies of the species along the reaction coordinate, a reaction energy profile can be constructed. The geometry of the transition state can be optimized, and vibrational frequency analysis can confirm its identity (a TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate). orientjchem.org These methods have been successfully applied to study tautomerization mechanisms, which proceed via intramolecular proton transfer, by characterizing the relevant four-membered ring transition states. orientjchem.orgresearchgate.net

Quantitative Structure-Reactivity/Property Relationships (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical properties or biological activity. These models rely on molecular descriptors, which are numerical values derived from the chemical structure.

The global reactivity descriptors calculated using DFT (such as hardness, electrophilicity, and chemical potential) can serve as effective descriptors in QSPR models. For a series of related benzophenone derivatives, a QSPR study could be developed to predict properties like reactivity, solubility, or toxicity. By calculating these quantum chemical descriptors for this compound, it can be placed within the context of a larger dataset to predict its properties based on established models.

Investigation of Tautomerism and Conformational Preferences through Computational Methods

While this compound itself does not exhibit common tautomerism, computational methods are essential for studying this phenomenon in related molecules where it can occur, such as those containing pyrazole (B372694) or pyrazolinone rings. rsc.org DFT calculations can be used to determine the relative energies of different tautomers in the gas phase and in various solvents. nih.gov The results of these calculations can help predict the most stable tautomer under different conditions, which is crucial for understanding the molecule's reactivity. orientjchem.orgresearchgate.net

For this compound, the primary focus is on conformational preferences. The key degree of freedom is the torsion or dihedral angle between the dinitrophenyl ring and the phenyl ring relative to the central carbonyl group. Computational methods can be used to scan the potential energy surface by systematically varying these dihedral angles and calculating the energy at each point. This allows for the identification of the global minimum energy conformation and any other low-energy conformers, as well as the energy barriers for rotation between them.

Role of 3,5 Dinitrophenyl Phenyl Methanone in Advanced Organic Synthesis

As a Precursor for Diverse Nitrogen-Rich Heterocyclic Compounds (e.g., Oxadiazoles (B1248032), Triazoles)

The 3,5-dinitrophenyl moiety is a key structural component in a variety of nitrogen-rich heterocyclic compounds with significant biological activities. While (3,5-Dinitrophenyl)(phenyl)methanone itself is not the typical starting material, the closely related and more commonly utilized precursor, 3,5-dinitrobenzohydrazide (B182385) , serves as the primary vehicle for introducing this essential dinitrophenyl group into heterocycles like oxadiazoles and triazoles. nih.gov This hydrazide is readily prepared in a two-step process from commercially available 3,5-dinitrobenzoic acid . nih.gov

The synthesis of 1,3,4-oxadiazoles carrying the 3,5-dinitrophenyl substituent often begins with 3,5-dinitrobenzohydrazide. For example, a series of N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives have been synthesized for evaluation as potential antimycobacterial agents. nih.gov This process involves the reaction of the hydrazide with various isothiocyanates or isoselenocyanates followed by cyclization. nih.gov

Similarly, the synthesis of 1,2,4-triazole derivatives incorporates the 3,5-dinitrophenyl group to enhance biological efficacy. Research has demonstrated the discovery of 3,5-dinitrophenyl 1,2,4-triazoles with potent antimycobacterial activities. nih.gov The synthetic strategies for these compounds also frequently employ 3,5-dinitrobenzohydrazide or related benzoic acid derivatives as the starting point for building the triazole ring system. nih.gov Thorough structure-activity relationship studies have confirmed the critical role of the 3,5-dinitrophenyl fragment in the antitubercular efficiency of these heterocyclic compounds. nih.gov

Application as a Functionalized Building Block in Multi-Step Synthesis of Complex Molecules

The this compound structure serves as a valuable functionalized building block in the multi-step synthesis of more complex molecular architectures. Nitro compounds are recognized as highly versatile intermediates in organic chemistry due to the diverse reactivity of the nitro group. frontiersin.org It can be readily transformed into other functional groups, such as amines via reduction, which then opens up a vast array of subsequent chemical modifications, including amide bond formation or diazotization.

The benzophenone (B1666685) core itself is a widely used structural motif in organic synthesis. nih.gov In the context of this compound, the presence of the dinitro functionality offers several strategic advantages:

Electronic Activation : The two nitro groups are powerful electron-withdrawing substituents, which can activate the aromatic ring towards nucleophilic aromatic substitution reactions.

Directed Reactivity : The specific 3,5-substitution pattern directs the regiochemistry of further reactions on the dinitrophenyl ring.

Chemical Handle : The ketone functional group provides a reactive site for a wide range of transformations, such as reduction to an alcohol, conversion to an oxime, or use in Wittig-type reactions.

This combination of features makes the this compound scaffold a useful starting point or intermediate for constructing complex target molecules where the specific electronic and structural properties of the dinitrophenyl moiety are desired.

Design and Synthesis of Libraries of Derivatives for Structure-Reactivity Correlation Studies

The 3,5-dinitrophenyl core is a cornerstone for the design and synthesis of compound libraries aimed at investigating structure-activity relationships (SAR). nih.govnih.gov In medicinal chemistry, particularly in the development of antitubercular agents, researchers have created extensive series of molecules built around this scaffold to probe how structural modifications impact biological activity. nih.govnih.gov

For instance, thorough SAR studies on 3,5-dinitrophenyl-containing 1,2,4-triazoles revealed that the specific placement of the 3,5-dinitrophenyl group was essential for potent antitubercular effects. nih.gov By systematically altering the alkyl substituents at other positions of the triazole ring while keeping the dinitrophenyl moiety constant, researchers were able to identify compounds with minimum inhibitory concentrations (MICs) as low as 0.03 µM against Mycobacterium tuberculosis, a potency superior to several first-line anti-tuberculosis drugs. nih.gov

Another study focused on 3,5-dinitrophenyl tetrazoles, where alkylation produced two different regioisomers. nih.gov The synthesis and evaluation of these isomers demonstrated that 2-substituted 5-(3,5-dinitrophenyl)-2H-tetrazoles generally exhibited superior antimycobacterial activity and lower cytotoxicity compared to their 1-substituted counterparts. nih.gov These studies highlight how the 3,5-dinitrophenyl group acts as a fixed anchor point around which systematic chemical changes are made to optimize a desired property, providing clear insights into the correlation between molecular structure and biological function.

Table 1: SAR of S-substituted 4-alkyl-5-(3,5-dinitrophenyl)-4H-1,2,4-triazole-3-thiols against M. tuberculosis H37Rv nih.gov
Compound IDAlkyl Substituent (R)MIC (µM)
Compound An-Pentyl0.12
Compound Bn-Hexyl0.06
Compound Cn-Heptyl0.03
Compound Dn-Octyl0.03
Compound En-Nonyl0.03
Compound Fn-Decyl0.06

Utilization in Catalyst Design or as a Ligand in Coordination Chemistry (e.g., copper complexes)

In the field of coordination chemistry, the 3,5-dinitrophenyl structural unit is highly valued, though it is typically employed in the form of 3,5-dinitrobenzoate (B1224709) (3,5-DNB) , the carboxylate derivative, rather than the methanone. nih.gov The 3,5-DNB anion is a versatile and widely used ligand that forms stable coordination complexes with a variety of transition metals, including a significant number of copper(II) compounds. nih.govresearchgate.net

The utility of 3,5-DNB as a ligand stems from its ability to coordinate with metal ions through multiple modes, primarily involving its carboxylate group, which can act in monodentate, bidentate, or bridging fashions. nih.gov This versatility allows for the construction of diverse supramolecular architectures, from simple mononuclear complexes to intricate coordination polymers. nih.gov

Numerous copper(II) complexes featuring the 3,5-dinitrobenzoate ligand have been synthesized and characterized. For example, the compound (3,5-Dinitrobenzoato-κO)bis[(2-pyridyl)methanol-κ2N,O]copper(II) 3,5-dinitrobenzoate features a copper(II) atom coordinated by a monodentate 3,5-DNB anion and two other chelating ligands, resulting in a distorted square-pyramidal geometry. researchgate.net In other structures, 3,5-DNB acts as a bridging ligand to form dinuclear or polymeric copper complexes. nih.gov The study of these coordination compounds is driven by their interesting structural properties and their potential applications based on their biological activity. nih.gov

Table 2: Examples of Copper(II) Coordination Compounds with 3,5-Dinitrobenzoate (3,5-DNB) Ligands
Complex Name3,5-DNB Coordination ModeKey Structural FeatureReference
(3,5-Dinitrobenzoato-κO)bis[(2-pyridyl)methanol-κ2N,O]copper(II) 3,5-dinitrobenzoateMonodentateMononuclear complex with a square-pyramidal Cu(II) center. researchgate.net
Bis(3,5-dimethyl-1H-pyrazole)-bis(3,5-DNB)-copper(II)Not specifiedMononuclear complex. nih.gov
Tetrakis(μ2-3,5-DNB-O,O')-diaqua-di-copper(II)Bridging BidentateDinuclear "paddle-wheel" type structure. nih.gov
Catena-[(μ-3,5-dinitrobenzoato)-(μ-hydroxo)-copper(II)]Bridging & Nitro-coordinationCoordination polymer with a rare example of nitro group participation. nih.gov

Advanced Analytical Methodologies for Detection, Purity Assessment, and Trace Analysis of 3,5 Dinitrophenyl Phenyl Methanone

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis and Impurity Profilingthermofisher.com

Hyphenated chromatography, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers unparalleled sensitivity and selectivity for the analysis of (3,5-Dinitrophenyl)(phenyl)methanone, especially within complex mixtures and for the identification of process-related impurities. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of thermally stable and volatile compounds. For this compound, a typical GC-MS method would involve a high-resolution capillary column, such as a 5% phenyl polymethylsiloxane phase, which is known for its robustness and efficiency in separating a broad range of analytes. nih.gov The mass spectrometer, operating in electron ionization (EI) mode, would provide a characteristic fragmentation pattern for the parent molecule, facilitating its unambiguous identification. The retention time and mass spectral data are key parameters for its detection. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of less volatile or thermally labile impurities that may be present in samples of this compound. thermofisher.com A reversed-phase HPLC method, for instance, could be developed for the separation of the target compound and its potential impurities. researchgate.net The use of a tandem mass spectrometer allows for selected reaction monitoring (SRM), which provides high sensitivity and selectivity, enabling the detection and quantification of trace-level impurities. thermofisher.com The development of such a method is crucial for ensuring the quality and safety of the compound in its applications. lcms.czmdpi.com

Impurity Profiling: A critical aspect of chemical research is the identification and characterization of impurities. lcms.cz LC-MS/MS is particularly valuable for this purpose, as it can provide molecular weight and structural information about unknown impurities. nih.govresearchgate.net By subjecting the compound to stress conditions as prescribed by the International Council for Harmonisation (ICH), potential degradation products can be generated and subsequently identified using techniques like high-resolution mass spectrometry. nih.gov

Table 1: Illustrative GC-MS Parameters for this compound Analysis
ParameterCondition
Column5% Phenyl Polymethylsiloxane (30 m x 0.25 mm, 0.25 µm)
Injector Temperature280 °C
Oven ProgramInitial 100 °C, ramp to 300 °C at 15 °C/min
Carrier GasHelium
Ionization ModeElectron Ionization (EI)
MS DetectorQuadrupole or Ion Trap
Table 2: Representative LC-MS/MS Conditions for Impurity Profiling
ParameterCondition
ColumnC18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient of acetonitrile (B52724) and water with 0.1% formic acid
Flow Rate1.0 mL/min
Ionization SourceElectrospray Ionization (ESI)
MS/MS ModeSelected Reaction Monitoring (SRM)

Electrochemical Methods for Sensitive Detection and Redox Behavior Characterization

Electrochemical techniques offer a sensitive and often cost-effective approach for the detection and characterization of redox-active molecules like this compound. The presence of two nitro groups makes the molecule susceptible to electrochemical reduction. mdpi.com

Cyclic Voltammetry (CV) can be employed to investigate the redox behavior of the compound. By scanning the potential at a modified glassy carbon electrode, characteristic reduction peaks corresponding to the nitro groups can be observed. mdpi.comresearchgate.net The irreversibility of these peaks can indicate subsequent chemical reactions following the electron transfer. mdpi.com This technique provides valuable information about the compound's electrochemical properties.

For sensitive detection, Differential Pulse Voltammetry (DPV) is a more suitable technique, offering lower detection limits. rsc.org The peak current in DPV is directly proportional to the concentration of the analyte, allowing for quantitative analysis. The development of chemically modified electrodes can further enhance the sensitivity and selectivity of the detection of this compound in various matrices.

Table 3: Electrochemical Parameters for the Analysis of Dinitroaromatic Compounds
TechniqueWorking ElectrodeSupporting ElectrolytePotential RangePurpose
Cyclic VoltammetryGlassy Carbon Electrode0.1 M KCl in acetonitrile+1.0 V to -1.5 VRedox behavior characterization
Differential Pulse VoltammetryModified Carbon Paste ElectrodePhosphate buffer (pH 7.0)-0.2 V to -1.2 VQuantitative determination

Advanced Spectrophotometric Techniques for Quantitative Determination in Research Matrices

UV-Vis spectrophotometry, particularly derivative spectrophotometry, provides a simple, rapid, and cost-effective method for the quantitative determination of this compound. nih.gov The benzophenone (B1666685) chromophore in the molecule exhibits characteristic UV absorption. researchgate.net

Derivative Spectrophotometry can enhance the resolution of overlapping spectral bands and eliminate matrix interference, which is particularly useful for the analysis of the compound in complex research matrices. nih.gov By calculating the first or higher-order derivative of the absorption spectrum, minor spectral features can be amplified, allowing for more accurate quantification. nih.gov The zero-crossing technique in derivative spectrophotometry can be used to select a wavelength where the interference from other components is negligible. nih.gov

The development of a spectrophotometric method would involve determining the wavelength of maximum absorbance (λmax) and constructing a calibration curve over a range of concentrations to establish linearity. nih.gov

Purity Analysis and Quality Control Method Development in Chemical Research

Ensuring the purity of this compound is paramount for its reliable use in research. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and robust technique for purity analysis and quality control. researchgate.net

A validated HPLC method can provide information on the percentage purity of the main compound and the levels of any impurities. Method validation, following ICH guidelines, would include assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com Such a method is essential for routine quality control in a research setting. researchgate.net

Application of Thin Layer Chromatography (TLC) and Elemental Analysis for Reaction Monitoring and Characterizationthermofisher.comresearchgate.net

Thin Layer Chromatography (TLC) is an indispensable tool for the rapid monitoring of chemical reactions during the synthesis of this compound. Its simplicity and speed allow chemists to quickly assess the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. The choice of an appropriate solvent system enables the separation of the product from reactants and byproducts.

Elemental Analysis is a fundamental technique for the characterization of a newly synthesized compound like this compound. It provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the molecule. The experimentally determined percentages are then compared with the theoretically calculated values to confirm the empirical formula of the compound. This is a crucial step in verifying the identity and purity of the synthesized molecule. nih.gov

Future Directions and Emerging Research Avenues for 3,5 Dinitrophenyl Phenyl Methanone

Development of Sustainable and Green Synthetic Protocols for its Production

The traditional synthesis of benzophenones often relies on classical methods such as Friedel-Crafts acylation, which can involve harsh catalysts and generate significant waste. The future of chemical manufacturing demands a paradigm shift towards more sustainable and environmentally friendly processes. Research in this area will likely focus on catalytic systems that operate under milder conditions, utilize renewable resources, and minimize waste generation.

One promising avenue is the application of novel polyoxometalate (POM) catalysts for aerobic oxidation reactions. innoget.com These catalysts have shown potential in the selective cleavage of carbon-carbon double bonds in alkenes to produce ketones and aldehydes, representing a greener alternative to traditional oxidative methods. innoget.com Adapting such technologies for the large-scale production of (3,5-Dinitrophenyl)(phenyl)methanone could significantly reduce the environmental footprint of its synthesis. innoget.com

Table 1: Comparison of Synthetic Approaches

Feature Traditional Methods (e.g., Friedel-Crafts) Green Chemistry Approaches
Catalysts Stoichiometric Lewis acids (e.g., AlCl₃) Recyclable catalysts (e.g., POMs, zeolites)
Solvents Often chlorinated solvents Greener solvents (e.g., water, ionic liquids) or solvent-free conditions
Byproducts Significant inorganic salt waste Minimal waste, often water

| Energy Input | Typically high temperatures | Lower energy requirements, potential for photocatalysis |

Future research will focus on designing heterogeneous catalysts that can be easily recovered and reused, exploring photocatalytic routes that utilize visible light as an energy source, and developing one-pot syntheses from readily available, renewable feedstocks.

Exploration of Novel Reactivity Domains and Unconventional Transformations

The rich electronic landscape of this compound, characterized by the electron-withdrawing nitro groups, opens the door to novel chemical transformations. While the core reactivity of ketones is well-established, the influence of the dinitrophenyl moiety could enable unconventional reaction pathways.

One area of interest is the exploration of photoinduced rearrangements. Studies on related α-(2-nitrophenyl)ketones have shown that photoirradiation can induce an oxygen transfer from the nitro group to the benzylic position, leading to the formation of cyclic hydroxamates. rsc.org Investigating the photochemical behavior of this compound could uncover similar unprecedented rearrangements, yielding novel heterocyclic scaffolds.

Furthermore, the dinitrophenyl ring is susceptible to nucleophilic aromatic substitution (SNAr). Research on analogous compounds like 3,5-dinitrodiphenyl sulfone has demonstrated that the nitro groups can be displaced by various nucleophiles. researchgate.net Applying this chemistry to the this compound core could allow for the late-stage functionalization of the molecule, providing a modular approach to a diverse library of derivatives with tailored properties.

Integration into Advanced Functional Materials Research

The distinct electronic structure of this compound makes it an attractive building block for advanced functional materials. The combination of an electron-accepting dinitrophenyl unit and a π-conjugated benzophenone (B1666685) system is a hallmark of molecules designed for applications in optics and electronics.

Photoactive Materials: Building on the potential for photoinduced transformations, this compound could be integrated into photoresponsive polymers or molecular switches. rsc.org The ability to undergo structural changes upon light exposure is a key feature for applications in data storage, smart fabrics, and soft robotics.

Non-Linear Optical (NLO) Chromophores: Organic molecules with strong donor-acceptor characteristics are known to exhibit significant NLO properties, which are crucial for technologies like optical data processing and telecommunications. nih.gov The 3,5-dinitrophenyl group serves as a powerful electron acceptor. By chemically modifying the other phenyl ring with electron-donating groups, it is possible to create a "push-pull" system within the benzophenone scaffold. This molecular design strategy has been successfully employed in related structures like chalcones to enhance their NLO response. researchgate.net Future work will involve synthesizing derivatives and measuring their hyperpolarizability to assess their potential for NLO applications.

Machine Learning and Artificial Intelligence-Driven Discovery in Dinitrophenyl Ketone Chemistry

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the pace of discovery. rjptonline.orgsciencedaily.com These computational tools can be applied to nearly every aspect of the research and development cycle for dinitrophenyl ketones.

Property Prediction and Virtual Screening: Machine learning models can accurately predict a wide range of molecular properties, from toxicity to material characteristics, based solely on chemical structure. mdpi.com This allows for the rapid virtual screening of thousands of potential derivatives of this compound to identify candidates with desired functionalities, such as high NLO activity or specific biological effects, before committing to their synthesis. eurekalert.org

Table 2: Applications of AI/ML in Dinitrophenyl Ketone Research

Application Area AI/ML Tool/Technique Potential Impact
Synthesis Retrosynthesis Algorithms, Reaction Yield Predictors Discovery of novel, efficient, and sustainable synthetic routes. iktos.ai
Reactivity Quantum Mechanics-based ML Potentials Simulation and prediction of reaction mechanisms and novel transformations. sciencedaily.com
Materials Science Property Prediction Models (e.g., for NLO) Rapid identification of promising candidates for advanced materials.

| Drug Discovery | Generative Models, QSAR Models | Design of novel molecules with high predicted efficacy and low toxicity. eurekalert.orgucf.edu |

Rational Design of New Functional Molecules Based on the this compound Scaffold

The 3,5-dinitrophenyl moiety is a recognized pharmacophore found in a variety of biologically active compounds. Extensive research has demonstrated its importance in potent antitubercular agents, where it is a key component of molecules that inhibit essential mycobacterial enzymes. researchgate.netnih.govnih.gov

This existing body of knowledge provides a strong foundation for the rational design of new therapeutic agents based on the this compound scaffold. By leveraging structure-activity relationship (SAR) data from related 3,5-dinitrophenyl-containing compounds (such as triazoles, tetrazoles, and benzamides), medicinal chemists can design novel ketone-based analogues with the potential for high efficacy. researchgate.netnih.govresearchgate.netrsc.org

The benzophenone core offers a versatile and synthetically accessible framework. The second phenyl ring can be systematically modified with various substituents to optimize properties such as target binding, solubility, and metabolic stability. This scaffold serves as a promising starting point for developing new classes of inhibitors for validated biological targets, extending beyond tuberculosis to other areas like oncology and infectious diseases.

Q & A

Advanced Research Question

  • Electron-Withdrawing Groups (EWGs) : Nitro groups enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in Suzuki-Miyaura couplings) .
  • Steric Effects : Bulky substituents at the meta position reduce reaction rates by ~40% due to hindered access to the active site .
    Methodological Tip : DFT calculations (e.g., B3LYP/6-31G*) can predict charge distribution and reactive sites.

What role do (3,5-dinitrophenyl)methanone derivatives play in coordination chemistry?

Advanced Research Question
These derivatives act as ligands in metal complexes:

  • Example : Azo-Schiff base ligands derived from 3,5-dinitrophenyl groups form stable complexes with Ni(II) and Zn(II), confirmed by molar conductivity (10–15 S cm² mol⁻¹) and magnetic moments (~2.8 BM) .
  • Applications : Used in catalytic oxidation studies or as sensors for transition metals .
    Methodological Tip : UV-Vis spectroscopy (λmax ~450 nm for charge-transfer transitions) validates ligand-metal binding.

How can researchers mitigate decomposition during purification of nitroaromatic ketones?

Basic Research Question

  • Column Chromatography : Use neutral alumina instead of silica gel to prevent acid-catalyzed degradation .
  • Solvent Choice : Avoid protic solvents (e.g., methanol); opt for ethyl acetate/hexane mixtures .
  • Temperature Control : Store intermediates at –20°C to slow nitro group reduction.

What pharmacological mechanisms are explored using (3,5-dinitrophenyl)methanone-based compounds?

Advanced Research Question

  • Anticancer Activity : Derivatives like 1,2,4-triazol-1-yl analogs inhibit tubulin polymerization (IC₅₀ = 2.1 μM) by binding to the colchicine site .
  • Antimicrobial Studies : Morpholine-containing derivatives disrupt bacterial membrane synthesis (MIC = 8 µg/mL against S. aureus) .
    Methodological Tip : Perform docking simulations (AutoDock Vina) to predict binding affinities to target proteins.

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